Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine ring, and a naphthofuran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a naphthol derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthofuran intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, leading to altered cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
4-(2-Morpholin-4-yl-ethyl)-phenylamine: Similar in structure but lacks the naphthofuran core.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzothiazole: Contains a morpholine ring but has a different core structure.
3-(®-4-((® 6-(2 Bromo 4 fluorophenyl) 5-(ethoxycarbonyl) 2-(thiazolyl)methyl)-2,6-dimethylmorpholine: Shares some functional groups but has a different overall structure.
Biological Activity
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (commonly referred to as compound 4550-6126) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H26FNO5. Its structure features a naphtho[1,2-b]furan core, which is known for its diverse pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C27H26FNO5 |
IUPAC Name | This compound |
SMILES | CCOC(c1c(C)oc(c2ccccc22)c1c(C(c(cc1)ccc1F)N1CCOCC1)c2O)=O |
InChI Key | MDL Number (MFCD) |
Antiviral Properties
Research has indicated that compounds with similar naphtho[1,2-b]furan structures exhibit significant antiviral activity. For instance, a related compound was reported to have an IC50 value of 0.686 µM against the hepatitis C virus (HCV) in human liver-derived cell lines . This suggests that this compound may possess similar antiviral properties.
Antidepressant Effects
The compound's structural components, particularly the morpholine moiety, have been associated with antidepressant activity. Compounds containing morpholine derivatives have shown efficacy as selective serotonin receptor antagonists, which are crucial in treating depression . This indicates a potential pathway for the compound's application in mood disorders.
Case Studies and Research Findings
- Synthesis and Evaluation : A study highlighted the regioselective synthesis of naphtho[1,2-b]furan derivatives and their biological evaluation. It was found that these compounds had a broad spectrum of biological activities including antimicrobial and anticancer effects .
- Mechanistic Studies : Another investigation into related compounds revealed that they act on multiple pathways including COX inhibition and NF-kB signaling, which are relevant in inflammation and cancer progression . These findings suggest that this compound may also influence these pathways.
- In Vitro Studies : Various in vitro assays have been conducted on naphtho[1,2-b]furan derivatives to assess their cytotoxicity against different cancer cell lines. These studies often utilize cell viability assays such as MTT or XTT to quantify the effects .
Properties
Molecular Formula |
C27H26FNO5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3 |
InChI Key |
JSMIYSANCKIMND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C |
Origin of Product |
United States |
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